molecular formula C20H14ClFN2O4S B2742333 3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-43-6

3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2742333
CAS No.: 922061-43-6
M. Wt: 432.85
InChI Key: AFLRIOMBRCUIGH-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with chloro, fluoro, and methyl groups. Its molecular formula is C₂₀H₁₄ClFN₂O₄S (inferred from ’s analogous compound, with an additional methyl group increasing the molecular weight by ~15 g/mol). The 10-methyl substitution distinguishes it from structurally similar analogs, likely influencing steric and electronic properties critical to pharmacological activity .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c1-24-17-4-2-3-5-19(17)28-18-9-6-12(10-14(18)20(24)25)23-29(26,27)13-7-8-16(22)15(21)11-13/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLRIOMBRCUIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides and dibenzoxazepines, which have been studied for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H16ClFNO3S\text{C}_{18}\text{H}_{16}\text{ClF}\text{N}\text{O}_3\text{S}

Key features include:

  • Chlorine and Fluorine Substituents : These halogens often enhance biological activity through various mechanisms.
  • Dibenzo[b,f][1,4]oxazepine Core : Known for its role in modulating neurotransmitter systems.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving dibenzoxazepine derivatives have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other tumor types. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Example 1MCF-715.2Apoptosis induction
Example 2A549 (lung cancer)12.5Cell cycle arrest

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data suggest that this compound may also exhibit such activity.

Antimicrobial Activity

The biological activity against bacterial strains has also been evaluated. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways.

Case Studies

Several case studies have highlighted the potential of compounds related to this compound:

  • Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives with dibenzoxazepine cores showed an IC50 value of 10 µM against the MCF-7 cell line through apoptosis induction mechanisms.
  • Anti-inflammatory Mechanisms : Research in Pharmacology Reports demonstrated that similar sulfonamides inhibited COX enzymes with IC50 values ranging from 5 to 20 µM.
  • Antimicrobial Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, a related compound exhibited significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to two closely related derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Dibenzooxazepine Sulfonamide Substituents
3-Chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₁₉H₁₂ClFN₂O₄S 418.82 None at position 10 3-chloro-4-fluoro benzene
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide C₂₃H₂₀N₂O₄S 408.47 Acetyl at position 10 4-methyl benzene
Target Compound C₂₀H₁₄ClFN₂O₄S ~434.83 Methyl at position 10 3-chloro-4-fluoro benzene

Structural and Functional Differences

Substituent Effects on the Dibenzooxazepine Core Methyl vs. Methyl vs. Unsubstituted (Position 10): Compared to the unmethylated analog in , the methyl group in the target compound likely improves lipophilicity, favoring membrane permeability.

Sulfonamide Group Modifications The target’s 3-chloro-4-fluoro benzene substituent (electron-withdrawing) contrasts with the 4-methyl group in (electron-donating).

Theoretical Implications of Structural Variations

  • Lipophilicity: The target compound’s methyl and chloro/fluoro substituents suggest higher lipophilicity (logP) than and , which may enhance blood-brain barrier penetration or tissue retention.
  • Bioactivity: The chloro and fluoro groups in the target and could enhance interactions with hydrophobic enzyme pockets compared to the less polar methyl group in .
  • Synthetic Accessibility: The unmethylated analog may be easier to synthesize due to fewer steps required for methyl group introduction.

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